Enhanced Herbicidal Activity of 3-Chlorophenylcarbamates vs. Unsubstituted Analog
Meta-chloro substitution on the phenyl ring of a phenylcarbamate significantly increases herbicidal activity. A direct head-to-head study comparing the chlorinated analog isopropyl N-(3-chlorophenyl)carbamate (CIPC) to its unsubstituted counterpart isopropyl N-phenylcarbamate (IPC) found CIPC to be biologically more active on all plants tested [1]. This principle of enhanced activity via meta-substitution is a key differentiator for the 3-chlorophenyl carbamate scaffold.
| Evidence Dimension | Biological activity (herbicidal) |
|---|---|
| Target Compound Data | N/A (Qualitative finding) |
| Comparator Or Baseline | Isopropyl N-(3-chlorophenyl)carbamate (CIPC) vs. Isopropyl N-phenylcarbamate (IPC) |
| Quantified Difference | CIPC was biologically more active than IPC on all plants tested. |
| Conditions | Field and laboratory conditions; dissipation patterns of both herbicides were similar. |
Why This Matters
This data validates that the 3-chlorophenyl moiety is critical for enhanced biological activity in this scaffold, providing a strong rationale for selecting this compound over its non-chlorinated analog in research focused on herbicidal or mitotic inhibition.
- [1] Parochetti, J. V., & Warren, G. F. (1968). Biological Activity and Dissipation of IPC and CIPC. Weed Science, 16(1), 13-15. Published online by Cambridge University Press: 12 June 2017. View Source
